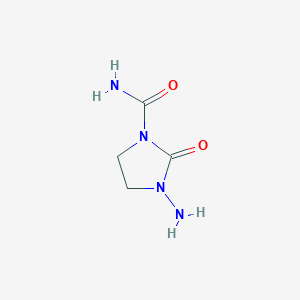![molecular formula C11H18O3 B12820263 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl hydrogen carbonate](/img/structure/B12820263.png)
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl hydrogen carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl hydrogen carbonate: , commonly referred to as camphor , is a bicyclic organic compound with the chemical formula C10H16O. It exists as a white crystalline solid with a characteristic aromatic odor. Camphor has been used for centuries in traditional medicine, perfumery, and various industrial applications.
Métodos De Preparación
a. Synthetic Routes: Camphor can be synthesized through several methods, including:
Isoprene Oxidation: Isoprene undergoes oxidation to form camphor.
Turpentine Oxidation: Turpentine oil (obtained from pine trees) can be oxidized to yield camphor.
Bornyl Chloride Cyclization: Bornyl chloride, derived from camphene, cyclizes to form camphor.
b. Industrial Production: The industrial production of camphor involves the oxidation of α-pinene (a component of turpentine oil) using air or oxygen. This process yields camphor, which is then purified and crystallized.
Análisis De Reacciones Químicas
Camphor participates in various chemical reactions:
Oxidation: Camphor can be oxidized to camphorquinone, an important intermediate in the synthesis of pharmaceuticals.
Reduction: Reduction of camphor yields isoborneol or borneol.
Substitution: Camphor undergoes halogenation (e.g., bromination) to form halogenated derivatives.
Common Reagents: Oxidizing agents (such as chromic acid), reducing agents (such as sodium borohydride), and halogens (e.g., bromine).
Major Products: Isoborneol, borneol, and camphorquinone.
Aplicaciones Científicas De Investigación
Camphor finds applications in various fields:
Medicine: Used in topical analgesics, cough suppressants, and anti-itch creams.
Insect Repellent: Camphor repels insects and moths.
Flavor and Fragrance: Adds a minty, cooling flavor to food and beverages.
Plastics and Polymers: Used as a plasticizer and stabilizer.
Synthetic Organic Chemistry: Serves as a chiral auxiliary in asymmetric synthesis.
Mecanismo De Acción
Camphor’s effects are diverse:
Topical Analgesia: It activates TRPV1 receptors, leading to a cooling sensation and pain relief.
Antimicrobial Properties: Camphor exhibits antibacterial and antifungal effects.
Anti-Inflammatory Activity: Modulates inflammatory pathways.
Comparación Con Compuestos Similares
Camphor is unique due to its bicyclic structure and versatile applications. Similar compounds include:
Borneol: Another bicyclic terpene alcohol with medicinal uses.
Menthol: A related compound found in mint leaves.
Propiedades
Fórmula molecular |
C11H18O3 |
|---|---|
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) hydrogen carbonate |
InChI |
InChI=1S/C11H18O3/c1-10(2)7-4-5-11(10,3)8(6-7)14-9(12)13/h7-8H,4-6H2,1-3H3,(H,12,13) |
Clave InChI |
AUFOUTHSZBRRDJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC1(C(C2)OC(=O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


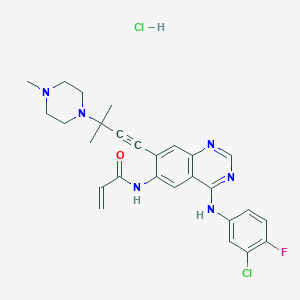


![Indolo[3,2,1-de]acridin-8-one, 7-chloro-](/img/structure/B12820212.png)

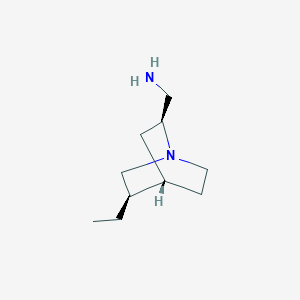
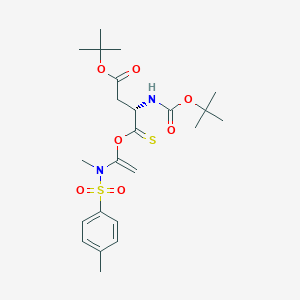
![Imidazo[5,1-b]thiazole-2-carbaldehyde](/img/structure/B12820233.png)
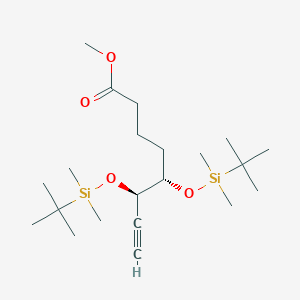
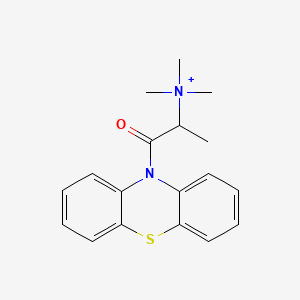
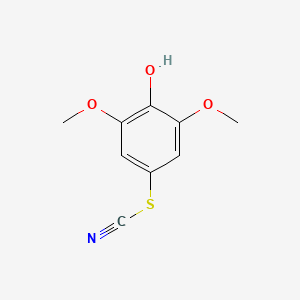
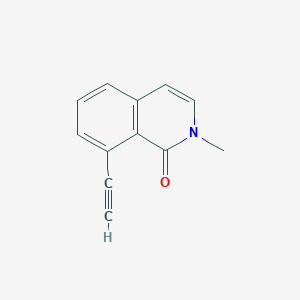
![(R)-benzyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12820256.png)
